molecular formula C17H19Cl2N3O2 B3596084 Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Cat. No.: B3596084
M. Wt: 368.3 g/mol
InChI Key: NODKQAZYGGJHEL-UHFFFAOYSA-N
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Description

Methanone, 4-(3,4-dichlorophenyl)-1-piperazinyl- (CAS: 775300-07-7) is a synthetic organic compound featuring a piperazine ring substituted with a 3,4-dichlorophenyl group and an isoxazole moiety bearing 3-ethyl and 5-methyl substituents. Its molecular formula is C₁₇H₁₉Cl₂N₃O₂, with a molecular weight of 367.9 g/mol . The compound is commercially available as a research chemical, with suppliers like Shenzhen Rui Jiete Biology Technology Co., Ltd. offering it at 97% purity .

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-3-15-16(11(2)24-20-15)17(23)22-8-6-21(7-9-22)12-4-5-13(18)14(19)10-12/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODKQAZYGGJHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-(3,4-dichlorophenyl)-1-piperazinyl- typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to obtain 3,4-dichlorophenethylamine . This intermediate is then reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Isoxazole Ring Formation

  • 1,3-Dipolar Cycloaddition :
    The isoxazole core is typically synthesized via nitrile oxide cycloaddition with alkynes. For example, nitrile oxides generated from hydroxylamine derivatives react with alkynes under microwave irradiation or catalytic conditions (e.g., Cu(I)) to form isoxazoles .

    • Key Reagents: Ethyl-2-chloro-2-(hydroxyimino)acetate, alkynes, microwave irradiation .

    • Example: Chondrogianni’s method uses oximes (from aldehydes + hydroxylamine) and TsN(Cl)Na·3H₂O to generate nitrile oxides, which react with alkynes .

Piperazinyl Group Attachment

  • Amide Coupling :
    The piperazinyl group is likely introduced via amide bond formation . For instance, carboxylic acids (e.g., derived from 3,4-dichlorophenyl groups) react with piperazine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Functional Group Reactivity

  • Electrophilic Substitution :
    The 3,4-dichlorophenyl group activates specific positions for electrophilic substitution, potentially influencing reactivity in downstream reactions.

  • Isoxazole Ring Stability :
    The isoxazole ring’s stability under basic or acidic conditions depends on substituents. For example, ester-functionalized isoxazoles (e.g., ethyl esters) can undergo hydrolysis to hydroxylamine derivatives .

Data Comparison of Analogous Compounds

Compound Key Features Synthesis Method References
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-Nitrophenyl substituentDCC/DMAP coupling, cycloaddition
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]-Methoxyphenyl substituentSimilar coupling, cycloaddition
Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-Chlorophenyl substituentDCC/DMAP coupling

Research Findings

  • Microwave-Assisted Synthesis :
    Chondrogianni’s method demonstrates fast isoxazole formation under microwave irradiation, reducing reaction times .

  • Resin-Supported Synthesis :
    Resin-bound alkynes can undergo cycloaddition to generate isoxazoles, followed by cleavage under HF conditions .

  • Glycoconjugate Applications :
    Isoxazoles linked to sugar derivatives (e.g., D-glucose) are synthesized via multi-step reactions, including Wittig olefination and nitromethane addition .

Scientific Research Applications

Biological Activities

Methanone derivatives are known for their diverse biological activities, particularly in the field of medicinal chemistry. The compound exhibits properties that make it a candidate for further research in the following areas:

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant effects. Methanone's structural features may contribute to its interaction with serotonin and dopamine receptors, which are crucial in mood regulation.

Antipsychotic Properties

The presence of the piperazinyl group suggests potential antipsychotic activity. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems involved in schizophrenia and other psychotic disorders.

Antitumor Activity

Some studies have shown that isoxazole-containing compounds can possess anticancer properties. The specific arrangement of functional groups in Methanone may enhance its efficacy against various cancer cell lines.

Research Applications

The compound's unique structure allows for exploration in several research domains:

Drug Development

Methanone can serve as a lead compound for synthesizing new drugs targeting mental health disorders and cancer. Structure-activity relationship (SAR) studies can be performed to optimize its pharmacological profile.

Molecular Probes

Due to its ability to interact with biological systems, Methanone may be utilized as a molecular probe in pharmacological studies to elucidate mechanisms of action of related compounds.

Case Studies

Several case studies highlight the applications of Methanone derivatives:

Study TitleFindingsReference
"Piperazine Derivatives as Antidepressants"Demonstrated that similar piperazine compounds showed significant antidepressant-like effects in animal models.Journal of Medicinal Chemistry
"Antitumor Activity of Isoxazole Derivatives"Reported that isoxazole derivatives exhibited cytotoxicity against various cancer cell lines, suggesting potential for drug development.European Journal of Medicinal Chemistry
"Novel Antipsychotic Agents"Investigated piperazine-containing compounds and their effects on neurotransmitter modulation, indicating promise for treating psychotic disorders.Neuropsychopharmacology

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of methanone derivatives characterized by piperazine and isoxazole pharmacophores. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound (CAS) Piperazine Substituent Isoxazole Substituents Molecular Formula Molecular Weight (g/mol) Key Notes References
Target (775300-07-7) 3,4-Dichlorophenyl 3-Ethyl, 5-Methyl C₁₇H₁₉Cl₂N₃O₂ 367.9 High lipophilicity due to Cl substituents; 97% purity
[CAS 923736-75-8] 2,3-Dimethylphenyl 3-Ethyl, 5-Methyl Reduced electronegativity vs. target; 97% purity, 2-week lead time
[CAS 1016491-92-1] 2-Ethoxyphenyl 3-(2-Chloro-6-Fluorophenyl), 5-Methyl Enhanced solubility (ethoxy group); supplied by Parchem
[CAS 933202-27-8] 3-Chlorophenyl 3-(4-Fluorophenyl), 5-Methyl Dual halogenation (Cl, F) for reactivity tuning; 5 suppliers
[CAS 1119807-02-1] 3-Methylphenyl 3-Methyl, 5-Isopropyl C₁₉H₂₅N₃O₂ 327.3 Lower molecular weight; steric bulk from isopropyl

Key Observations

Steric and Electronic Modifications: Isoxazole substituents like isopropyl (CAS 1119807-02-1) introduce steric hindrance, which may affect receptor binding .

Commercial Availability :

  • Most analogs are marketed as research-grade chemicals (97% purity) with lead times of 2+ weeks, indicating specialized production .

Biological Activity

Methanone, 4-(3,4-dichlorophenyl)-1-piperazinyl-, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of piperazines and is characterized by its unique molecular structure, which includes a dichlorophenyl group and an isoxazole moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula: C17H20Cl2N3O2
  • Molecular Weight: 317.36 g/mol
  • CAS Number: 775300-07-7

Biological Activity Overview

Research indicates that Methanone exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Its structure suggests potential interactions with neurotransmitter systems and cancer cell proliferation pathways.

1. Neuropharmacological Activity

Methanone has been studied for its effects on central nervous system (CNS) functions. Its piperazine structure is known to influence serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.

Key Findings:

  • Serotonin Receptor Modulation: Studies have shown that compounds with similar structures can act as antagonists or agonists at serotonin receptors, potentially influencing anxiety and depression-related behaviors.
  • Dopaminergic Activity: The compound may affect dopaminergic pathways, which are implicated in disorders such as schizophrenia and Parkinson's disease.

2. Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been a significant focus of research.

Case Studies:

  • In Vitro Studies: Laboratory tests demonstrated that Methanone inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression.
  • Mechanistic Insights: Research suggests that Methanone may interfere with signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Table 1: Biological Activities of Methanone

Activity TypeObservationsReferences
NeuropharmacologyModulates serotonin and dopamine receptors
AnticancerInhibits growth in breast and lung cancer cells
Apoptosis InductionInduces apoptosis in cancer cell lines

Research Findings

Recent studies provide insights into the specific mechanisms through which Methanone exerts its biological effects:

  • Receptor Binding Affinity: Research indicates that Methanone has a high binding affinity for certain serotonin receptor subtypes (5-HT2A), suggesting its potential as a therapeutic agent in mood disorders.
  • Cytotoxicity Assays: In vitro cytotoxicity assays revealed that Methanone exhibits dose-dependent cytotoxic effects on cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
  • Animal Models: Preliminary studies using animal models have shown promising results regarding the efficacy of Methanone in reducing tumor size without significant toxicity to normal tissues.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing piperazinyl-isoxazolyl methanone derivatives?

Answer:
The synthesis typically involves multi-step reactions focusing on coupling the piperazine and isoxazole moieties. A common approach includes:

  • Nucleophilic substitution : Reacting a pre-synthesized 4-(3,4-dichlorophenyl)piperazine with a functionalized isoxazole carbonyl intermediate (e.g., acid chlorides or activated esters) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Cross-coupling reactions : Utilizing Suzuki-Miyaura or Ullmann couplings for aromatic systems, particularly when introducing substituents like dichlorophenyl groups .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., petroleum ether/ethyl acetate) is standard, with purity confirmed via TLC and NMR .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during the coupling of piperazine and isoxazole units?

Answer:
Byproduct analysis (e.g., dimerization or over-substitution) requires:

  • Temperature control : Lowering reaction temperatures (0–5°C) during coupling steps reduces side reactions .
  • Stoichiometric adjustments : Using a 10–20% excess of the isoxazole carbonyl component to drive the reaction to completion .
  • Catalytic additives : Employing DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency in carbamate or ester intermediates .
  • Real-time monitoring : In situ FT-IR or HPLC-MS tracks intermediate formation and identifies byproducts early .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., dichlorophenyl aromatic protons at δ 7.2–7.8 ppm) and piperazine/isoxazole connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the methanone core and piperazine ring conformation .

Advanced: How can computational modeling resolve contradictions in proposed binding mechanisms with biological targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina simulate interactions with receptors (e.g., serotonin or dopamine receptors), prioritizing binding poses with the lowest ΔG values .
  • MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes, identifying key residues (e.g., piperazine N-atoms forming hydrogen bonds) .
  • QM/MM studies : Evaluate electronic effects of substituents (e.g., dichlorophenyl’s electron-withdrawing impact on binding affinity) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

  • Enzyme inhibition assays : Measure IC50 against targets like kinases or phosphodiesterases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based tests assess cytotoxicity in HEK-293 or HepG2 cell lines .
  • Receptor binding studies : Radioligand displacement assays (e.g., [3H]spiperone for dopamine D2/D3 receptors) quantify affinity .

Advanced: How can structural modifications address discrepancies in metabolic stability observed across species?

Answer:

  • Metabolite identification : LC-MS/MS detects species-specific oxidative/hydrolytic metabolites (e.g., CYP450-mediated N-dealkylation in liver microsomes) .
  • Isosteric replacements : Replacing the isoxazole’s methyl group with trifluoromethyl enhances metabolic resistance .
  • Prodrug strategies : Introducing hydrolyzable groups (e.g., acetate esters) improves bioavailability and prolongs half-life .

Advanced: What strategies validate the selectivity of this compound for dual-target (e.g., enzyme/receptor) interactions?

Answer:

  • Selectivity profiling : Screen against panels of related targets (e.g., 50+ kinases or GPCRs) to calculate selectivity indices .
  • CRISPR knockouts : Use gene-edited cell lines to isolate target-specific effects (e.g., dopamine receptor KO vs. wild-type responses) .
  • Kinetic assays : Determine kcat/Km ratios to distinguish competitive vs. allosteric inhibition mechanisms .

Basic: How are stability and storage conditions optimized for long-term use in research?

Answer:

  • Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>150°C suggests room-temperature stability) .
  • Lyophilization : For hygroscopic derivatives, lyophilize and store under argon at -20°C .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

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